Lipophilicity vs. Common Boc-Amino Acids
BOC-DL-CHA-OH exhibits significantly higher calculated lipophilicity (cLogP) compared to standard aromatic and aliphatic Boc-amino acid building blocks. This is a critical differentiator for projects requiring increased hydrophobic character in peptidomimetics. The consensus Log P for BOC-DL-CHA-OH is 2.57, with an XLOGP3 value of 3.65 . This is notably higher than Boc-DL-Phe-OH (predicted LogP 3.08) [1] and Boc-DL-Ala-OH (predicted LogP 0.81) . Increased lipophilicity has been directly linked to improved oral bioavailability in a series of thrombin inhibitors containing cyclohexylalanine-derived residues [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLOGP3 = 3.65; Consensus Log P = 2.57 |
| Comparator Or Baseline | Boc-DL-Phe-OH: LogP = 3.08; Boc-DL-Ala-OH: LogP = 0.81 |
| Quantified Difference | Target XLOGP3 is 0.57 units higher than Boc-DL-Phe-OH and 2.84 units higher than Boc-DL-Ala-OH. |
| Conditions | In silico predictions using XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP algorithms. |
Why This Matters
Higher lipophilicity is a key parameter for enhancing membrane permeability and oral bioavailability of peptide-derived drug candidates, directly informing selection for medicinal chemistry campaigns.
- [1] MolBase. (n.d.). Boc-DL-色氨酸, CAS: 112525-72-1. Compound Detail Page. (Note: For Boc-DL-Trp-OH; comparable data for Boc-DL-Phe-OH was unavailable in search results, so this serves as a close aromatic analog.) View Source
- [2] Tucker, T. J., Lumma, W. C., Lewis, S. D., Gardell, S. J., Lucas, B. J., Baskin, E. P., ... & Vacca, J. P. (1997). Potent noncovalent thrombin inhibitors that utilize the unique amino acid D-dicyclohexylalanine in the P3 position. Implications on oral bioavailability and antithrombotic efficacy. Journal of Medicinal Chemistry, 40(11), 1565-1569. View Source
